

# Understanding the chemical structure and properties of Seclidemstat mesylate

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## Compound of Interest

Compound Name: *Seclidemstat mesylate*

Cat. No.: *B8210197*

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An In-Depth Technical Guide to **Seclidemstat Mesylate**

## Introduction

Seclidemstat (formerly SP-2577) is a potent, orally bioavailable, and reversible noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a key enzyme implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[5][6] Seclidemstat is currently under investigation in clinical trials for the treatment of various malignancies, including Ewing sarcoma, advanced solid tumors, and hematologic cancers.[5][7][8] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Seclidemstat mesylate**.

## Chemical Structure and Physicochemical Properties

Seclidemstat is administered as a mesylate salt.[1][9] The chemical properties of both the base compound and its mesylate form are detailed below.

## Chemical Structure

Seclidemstat

Property	Value
IUPAC Name	N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzohydrazide[9]
Molecular Formula	C <sub>20</sub> H <sub>23</sub> ClN <sub>4</sub> O <sub>4</sub> S[3][4][10]
Molecular Weight	450.94 g/mol [2][3]
CAS Number	1423715-37-0[2][3][10]
SMILES	CN1CCN(CC1)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN=C(C)C1=C(O)C=CC(Cl)=C1[9]
InChI Key	MVSQDUZRRVBYLA-HYARGMPZSA-N[10]

### Seclidemstat Mesylate

Property	Value
Synonyms	SP-2577 mesylate[1][9]
Molecular Formula	C <sub>21</sub> H <sub>27</sub> ClN <sub>4</sub> O <sub>7</sub> S <sub>2</sub> [9]
Molecular Weight	547.04 g/mol [9]
CAS Number	2044953-70-8[9][10]
InChI Key	JIPBQMGGMHCGBW-CWUUNJJBSA-N[9][10]

## Physicochemical Properties

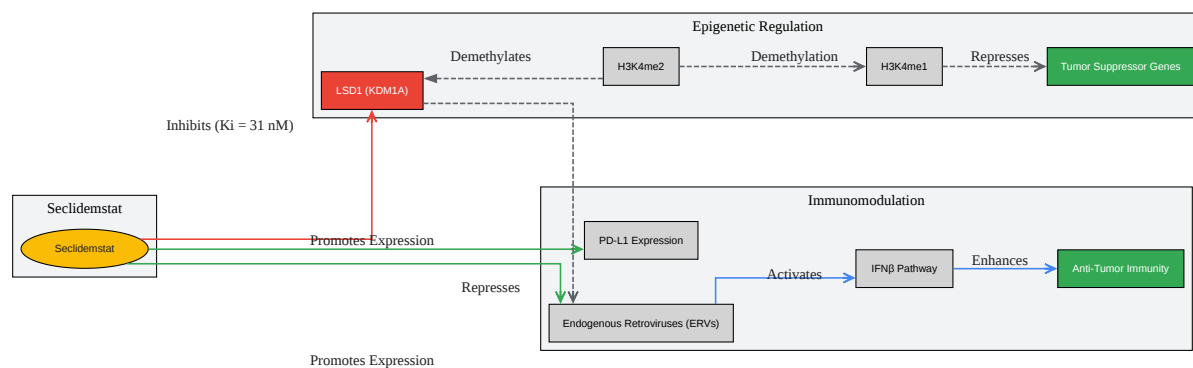
Property	Value	Source
Solubility	DMSO: 90 mg/mL (199.58 mM)	<a href="#">[2]</a>
Water: Insoluble	<a href="#">[2]</a>	
Ethanol: Insoluble	<a href="#">[2]</a>	
logP	2.66	<a href="#">[9]</a>
pKa (Strongest Acidic)	9.71	<a href="#">[9]</a>
pKa (Strongest Basic)	6.55	<a href="#">[9]</a>
Polar Surface Area	102.31 Å <sup>2</sup>	<a href="#">[9]</a>

## Mechanism of Action

Seclidemstat functions as a potent inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[\[4\]](#) By inhibiting LSD1, Seclidemstat alters gene expression patterns that are critical for cancer cell proliferation and survival.[\[3\]](#)

The primary mechanism involves the inhibition of LSD1's demethylase activity, which leads to an increase in H3K4 methylation. This, in turn, enhances the expression of tumor suppressor genes.[\[4\]](#) Additionally, LSD1 inhibition promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[\[4\]](#) Seclidemstat is a noncompetitive and reversible inhibitor with a  $K_i$  of 31 nM.[\[1\]](#)

Recent studies have also highlighted an immunomodulatory role for Seclidemstat. In certain cancer cell lines, such as small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), Seclidemstat treatment has been shown to promote the expression of endogenous retroviruses (ERVs) and activate the IFN $\beta$  pathway.[\[1\]](#)[\[2\]](#) This can lead to an enhanced anti-tumor immune response. Furthermore, Seclidemstat has been observed to promote the expression of PD-L1 in some cancer cells, suggesting potential synergy with immune checkpoint inhibitors.[\[1\]](#)[\[2\]](#)



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Mechanism of action of Seclidemstat.

## Preclinical Data and Experimental Protocols

Seclidemstat has demonstrated significant anti-tumor activity in various preclinical models.

### In Vitro Activity

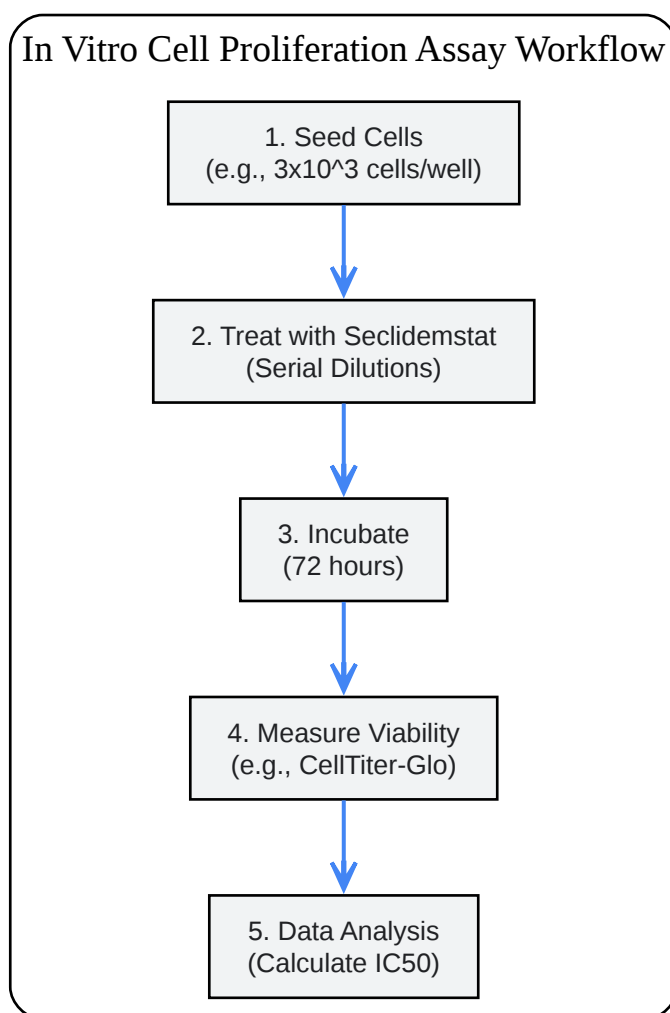
The potency of Seclidemstat has been evaluated across a range of cancer cell lines, with IC<sub>50</sub> values indicating its efficacy.

Parameter	Value	Cell Lines/Conditions
IC <sub>50</sub>	13 nM	LSD1/KDM1A enzymatic assay[1][2]
IC <sub>50</sub> (72 hours)	0.013 to 2.819 µM	SWI/SNF-mutated tumor cells (e.g., COV434, BIN67, SCCOHT-1)[1]

A representative experimental protocol for assessing the in vitro efficacy of Seclidemstat is outlined below.

#### Protocol: Cell Proliferation Assay

- **Cell Culture:** Cancer cell lines (e.g., SCCOHT, Ewing sarcoma) are seeded in 96-well plates at a density of  $3 \times 10^3$  to  $5 \times 10^3$  cells per well and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with a serial dilution of Seclidemstat (e.g., 0.001 to 10 µM) or vehicle control (DMSO).
- **Incubation:** Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Viability Assessment:** Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
- **Data Analysis:** The luminescence or absorbance values are normalized to the vehicle-treated control wells. IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



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A typical workflow for in vitro cell proliferation assays.

## In Vivo Activity

In vivo studies using pediatric sarcoma xenograft models have shown that Seclidemstat can significantly inhibit tumor growth.[6] For instance, a dose of 100 mg/kg/day for 28 days resulted in statistically significant growth inhibition in a majority of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma xenografts.[6]

## Clinical Development

Seclidemstat is being evaluated in several Phase 1/2 clinical trials for various cancers.

Trial ID	Cancers Studied	Phase	Status (as of late 2023)	Key Findings/Objectives
NCT03600649	Relapsed/Refractory Ewing Sarcoma and Ewing-related Sarcomas	1/2	Recruiting	To evaluate safety, tolerability, MTD, and anti-tumor activity of Seclidemstat as a single agent and in combination with topotecan and cyclophosphamide.[11]
NCT04734990	Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML)	1/2	Recruiting	To evaluate the safety and efficacy of Seclidemstat in combination with azacitidine.[7] [12] A partial clinical hold was placed following a grade 4 adverse event but has since been addressed. [12][13]
NCT03895684	Advanced Solid Tumors (including prostate, breast, and ovarian cancers)	1	Completed	Demonstrated a manageable safety profile and preliminary evidence of drug activity, with several patients

achieving stable  
disease.[14]

In a study involving patients with relapsed/refractory Ewing sarcoma, Seclidemstat, in combination with topotecan and cyclophosphamide, showed a 60% disease control rate and a median time to tumor progression of 7.4 months for first-relapse patients.[13] For patients with MDS and CMML, the combination of Seclidemstat and azacitidine resulted in a 50% overall response rate in evaluable patients, with manageable adverse events.[12]

## Conclusion

**Seclidemstat mesylate** is a promising novel therapeutic agent that targets the epigenetic regulator LSD1. Its dual mechanism of action, involving both direct anti-proliferative effects and potential immunomodulatory activities, makes it a compelling candidate for cancer therapy. Preclinical data have consistently demonstrated its anti-tumor efficacy, and ongoing clinical trials are beginning to establish its safety and preliminary efficacy in a range of difficult-to-treat cancers. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

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Address: 3281 E Guasti Rd

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